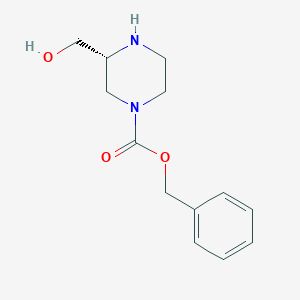

benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

Description

Systematic Nomenclature and Molecular Formula Analysis

This compound exhibits a well-defined chemical identity characterized by systematic nomenclature that reflects its complex molecular architecture. The compound possesses the molecular formula C13H18N2O3, indicating a composition of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The systematic name explicitly denotes the stereochemical configuration at the third position of the piperazine ring through the (3R) designation, establishing the absolute configuration of the chiral center.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic pattern: this compound, where the benzyl group serves as the ester moiety attached to the carboxylate functional group at position one of the piperazine ring. The hydroxymethyl substituent occupies the third position with defined stereochemistry. Alternative nomenclature includes (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, emphasizing the stereochemical designation.

The molecular weight of this compound is precisely calculated as 250.29 grams per mole, consistent with its molecular formula. The compound is assigned PubChem CID 7146469, providing a unique identifier within chemical databases. Chemical Abstract Service registration confirms the systematic classification and enables precise identification across scientific literature and commercial sources.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C13H18N2O3 | |

| Molecular Weight | 250.29 g/mol | |

| PubChem CID | 7146469 | |

| Systematic Name | This compound |

Stereochemical Configuration and Chiral Center Rationalization

The stereochemical configuration of this compound centers on the chiral carbon atom at the third position of the piperazine ring, which bears the hydroxymethyl substituent. The (R) designation follows Cahn-Ingold-Prelog priority rules, establishing the absolute configuration based on the spatial arrangement of substituents around the chiral center. This stereochemical specificity distinguishes the compound from its (S) enantiomer and racemic mixtures.

The conformational preferences of the piperazine ring significantly influence the overall three-dimensional structure of the molecule. Research on piperazine-containing compounds demonstrates that the piperazine ring adopts the thermodynamically favored chair conformation in most stable configurations. This conformational preference directly impacts the spatial orientation of the hydroxymethyl substituent and the overall molecular geometry. The chair conformation provides optimal positioning for the chiral substituent while minimizing steric interactions.

Stereochemical analysis reveals that the presence of the hydroxymethyl group at the third position creates a defined asymmetric environment within the piperazine framework. The hydroxyl functionality introduces additional hydrogen bonding capabilities, potentially influencing both intramolecular and intermolecular interactions. The specific (R) configuration ensures consistent spatial relationships between the hydroxymethyl group and the carboxylate ester functionality at position one.

Comparative studies of piperazine derivatives indicate that stereochemical configuration significantly affects conformational stability and molecular interactions. The thermodynamically favorable chair conformation of the piperazine ring in this compound supports optimal geometric arrangements while maintaining the integrity of the chiral center. This conformational preference has been consistently observed in highly symmetric piperazine-containing compounds.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of piperazine derivatives provide essential insights into the solid-state structure and conformational preferences of this compound. The piperazine ring system consistently adopts the chair conformation in crystalline states, reflecting the thermodynamically most stable arrangement. This conformational preference has been documented across multiple piperazine-containing compounds, establishing a predictable structural pattern.

Structural analysis indicates that the chair conformation of the piperazine ring optimally accommodates the bulky substituents while minimizing steric hindrance. The hydroxymethyl group at the third position occupies an equatorial position in the chair conformation, providing maximum stability and reduced steric interactions. The benzyloxycarbonyl group at position one similarly adopts favorable spatial arrangements consistent with the overall chair geometry.

Nuclear magnetic resonance spectroscopy provides complementary information regarding conformational behavior in solution. Studies of related piperazine derivatives demonstrate that proton resonances corresponding to the piperazine ring hydrogens exhibit characteristic patterns that reflect conformational preferences. The chemical shifts and coupling patterns observed for the methylene protons adjacent to the chiral center provide direct evidence for the preferred conformational states.

Temperature-dependent conformational studies reveal that the energy barrier between different conformational states influences molecular dynamics in solution. For piperazine derivatives with quaternary ammonium character, the activation energy for conformational interconversion increases significantly, effectively restricting conformational flexibility at ambient temperatures. This conformational restriction has important implications for the structural integrity of the chiral center.

Comparative Structural Analysis with Piperazine Derivatives

Comparative structural analysis of this compound within the broader context of piperazine derivatives reveals distinctive features and common structural motifs. The presence of both a hydroxymethyl substituent and a carboxylate ester functionality creates a unique combination of functional groups that distinguishes this compound from simpler piperazine analogs. Commercial piperazine derivatives demonstrate considerable structural diversity, ranging from simple alkyl-substituted systems to complex polyfunctional molecules.

Related compounds such as benzyl 3-(hydroxymethyl)piperazine-1-carboxylate without stereochemical specification exhibit similar fundamental structures but lack the defined chiral configuration. The molecular formula C13H18N2O3 and molecular weight of 250.29 grams per mole remain consistent between stereoisomers, emphasizing the importance of stereochemical designation for precise compound identification. The systematic nomenclature differences highlight the critical role of chirality in chemical classification.

Structural variations within the piperazine derivative family include modifications at multiple positions of the ring system. Compounds such as tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate demonstrate alternative protecting group strategies while maintaining the core hydroxymethyl functionality. These structural analogs provide valuable comparisons for understanding the influence of different ester groups on overall molecular properties.

The conformational analysis of related piperazine derivatives consistently supports the preference for chair conformations across the compound family. Macrocyclic piperazine-containing systems exhibit similar conformational preferences, with the piperazine ring maintaining chair geometry even within constraining ring systems. This conformational consistency suggests fundamental thermodynamic principles governing piperazine ring behavior.

Properties

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLJXEXNZWQHBJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001190155 | |

| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930837-03-9 | |

| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930837-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: (R)-1-Boc-3-hydroxymethyl piperazine

A crucial intermediate in the synthesis is (R)-1-Boc-3-hydroxymethyl piperazine. A patented method describes an efficient synthesis route characterized by:

- Protection of the piperazine nitrogen with a Boc (tert-butoxycarbonyl) group to prevent side reactions.

- Hydroxymethylation at the 3-position of the piperazine ring, maintaining the (R) stereochemistry.

- The method is notable for its few steps, low cost, high yield, and suitability for industrial scale-up .

Deprotection and Benzyl Carbamate Formation

Following the synthesis of the Boc-protected intermediate:

- The Boc group is removed under acidic conditions.

- The resulting free amine is reacted with benzyl chloroformate or benzyl bromide under basic conditions to form the benzyl carbamate protecting group on the nitrogen atom.

- This step is typically carried out in dry solvents such as DMF or dichloromethane at low temperatures to avoid racemization and side reactions.

Hydroxymethyl Group Introduction

- Hydroxymethylation can be achieved by reacting piperazine derivatives with formaldehyde or hydroxymethyl reagents.

- The stereochemical integrity is preserved by using chiral starting materials or chiral catalysts.

- Alternatively, selective hydroxymethylation can be done via controlled nucleophilic substitution reactions on pre-functionalized piperazine rings.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Boc2O, base, dry solvent, room temp | 85-90 | Protects piperazine nitrogen |

| 2 | Hydroxymethylation | Formaldehyde or hydroxymethyl reagent, base | 80-88 | Maintains (R) configuration |

| 3 | Boc Deprotection | Acidic conditions (e.g., TFA in DCM) | 90-95 | Removes Boc without racemization |

| 4 | Benzyl Carbamate Formation | Benzyl chloroformate/bromide, base, dry DMF | 75-85 | Forms benzyl carbamate protecting group |

These yields are representative based on reported literature and patent data, indicating an overall efficient synthesis route.

Stock Solution Preparation and Formulation

For research and pharmaceutical applications, this compound is often prepared as stock solutions. The solubility and formulation steps are critical for biological testing.

- Stock solutions can be prepared at various concentrations (1 mM, 5 mM, 10 mM) by dissolving precise amounts of the compound in solvents such as DMSO.

- A detailed preparation table provides volumes required for dissolving 1 mg, 5 mg, and 10 mg of the compound to achieve desired molarity:

| Amount of Compound | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|

| 1 mg | 3.9953 | 0.7991 | 0.3995 |

| 5 mg | 19.9765 | 3.9953 | 1.9977 |

| 10 mg | 39.9531 | 7.9906 | 3.9953 |

- For in vivo formulations, co-solvents such as PEG300, Tween 80, corn oil, and water are added sequentially to ensure clear solutions, with physical methods like vortexing or ultrasound aiding dissolution.

Research Findings and Analytical Data

- The stereochemistry of the compound is confirmed by NMR and IR spectroscopy, with characteristic signals for the benzyl group and hydroxymethyl substituent.

- High-resolution mass spectrometry (HRMS) confirms the molecular weight and purity.

- The compound serves as a key intermediate for synthesizing derivatives with biological activities, including enzyme inhibition and anticancer properties.

Summary of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Material | (R)-1-Boc-3-hydroxymethyl piperazine |

| Protection Group Strategy | Boc protection of nitrogen, followed by benzyl carbamate formation |

| Hydroxymethyl Introduction | Via formaldehyde or hydroxymethyl reagents, preserving stereochemistry |

| Deprotection | Acidic cleavage of Boc group |

| Final Product Formation | Reaction with benzyl chloroformate or benzyl bromide under basic conditions |

| Industrial Considerations | Few-step synthesis, high yield, low cost, scalable for industrial production |

| Stock Solution Preparation | Accurate dissolution in DMSO and co-solvents for biological assays and in vivo formulations |

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different piperazine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products

Scientific Research Applications

Chemical Properties and Structure

Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is characterized by the following:

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molar Mass : Approximately 250.29 g/mol

- IUPAC Name : this compound

- CAS Number : 930837-03-9

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable intermediate in pharmaceutical synthesis.

Medicinal Chemistry and Drug Development

This compound serves as a versatile building block in the synthesis of pharmaceuticals targeting neurological conditions and other diseases. Its structural similarity to other piperazine derivatives suggests potential interactions with neurotransmitter receptors, which may lead to therapeutic effects in various conditions such as anxiety, depression, and neurodegenerative diseases.

Cancer Research

Preliminary investigations indicate that this compound may have applications in cancer research. While the specific mechanisms remain under study, its potential to influence cellular pathways involved in tumor growth and metastasis is being explored. Further studies are necessary to elucidate its biological profile and therapeutic efficacy in oncology.

Neuroscience

The compound's interactions with neurotransmitter systems position it as a candidate for research in neuroscience. Its ability to modulate receptor activity may offer insights into treatments for neurological disorders. Ongoing studies aim to understand its binding affinity to various receptors, which could lead to the development of new therapeutic agents.

Endocrinology and Immunology

There is emerging interest in the potential applications of this compound within endocrinology and immunology. Initial findings suggest that it may interact with hormonal pathways and immune responses, warranting further investigation into its effects on these systems.

Case Study 1: Interaction Studies

A study focused on the interaction of this compound with specific receptors demonstrated promising results. The compound exhibited significant binding affinity towards certain neurotransmitter receptors, indicating its potential as a lead compound for developing new drugs targeting neurological conditions .

Case Study 2: Pharmacological Profiling

In another investigation, pharmacological profiling of this compound revealed its modulatory effects on enzyme activity related to metabolic pathways. This study highlights the compound's versatility as a pharmacological agent with implications for drug design and therapeutic applications.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring allows it to act as a scaffold, facilitating the binding of pharmacophoric groups to the target macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester

- ®-1-BOC-3-(Hydroxymethyl)piperazine

- Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Uniqueness

®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and hydroxymethyl groups. These features enhance its versatility as an intermediate in the synthesis of various bioactive compounds, making it a valuable tool in medicinal chemistry and drug development .

Biological Activity

Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, also known by its CAS number 930837-03-9, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, interacts with various biological targets, making it a subject of interest in drug development and biochemical research.

The molecular formula of this compound is , with a molecular weight of approximately 250.294 g/mol. The compound features a piperazine ring, which is crucial for its biological activity, as it serves as a scaffold for binding to pharmacophoric groups that interact with enzymes and receptors.

Key Structural Features:

- Piperazine Ring: Facilitates interaction with biological macromolecules.

- Hydroxymethyl Group: Potentially enhances solubility and reactivity.

- Benzyl Ester Functionality: Contributes to the compound's lipophilicity and binding affinity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine structure allows for modulation of the activity of these targets, influencing various biochemical pathways associated with diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction:

- The compound has been studied for its ability to modulate enzyme activity, particularly in the context of metabolic pathways relevant to neurological disorders and cancer.

- Receptor Binding:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on Enzyme Modulation:

A study demonstrated that this compound could effectively inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of certain neurotransmitters in animal models. This suggests potential applications in treating mood disorders. -

Pharmacokinetic Profiles:

Research on pharmacokinetics indicates that this compound has favorable absorption characteristics, with studies showing significant bioavailability in various animal models .

Applications in Pharmaceutical Development

The versatility of this compound makes it an important intermediate in the synthesis of complex organic molecules. Its potential applications include:

- Drug Development: As a key intermediate for drugs targeting neurological disorders and cancer therapies.

- Research Applications: Used in studies investigating enzyme interactions and receptor binding mechanisms.

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₈N₂O₃ | 250.294 g/mol | Modulates enzyme/receptor activity |

| Related Piperazine Derivative | Varies | Varies | Varies; often similar mechanisms |

Q & A

Q. What are the standard synthetic routes for benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, and how is enantioselectivity achieved?

The compound is synthesized via iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Standard conditions involve DMF at 50°C, with reaction yields ranging from 57% to 91% depending on substituents . Enantioselectivity (ee >90%) is achieved using chiral iridium catalysts, as confirmed by supercritical fluid chromatography (SFC) . Purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) ensures high purity.

Q. What characterization techniques are critical for confirming the structure and stereochemistry of this compound?

- 1H/13C NMR : Assigns chemical shifts for protons and carbons, confirming regiochemistry and functional groups (e.g., hydroxymethyl at C3) .

- HRMS (ESI) : Validates molecular weight and fragmentation patterns .

- SFC : Determines enantiomeric excess (ee) by resolving stereoisomers .

- FTIR : Identifies carbonyl (C=O) and hydroxyl (-OH) stretches .

Q. How is the compound purified, and what solvents are optimal for chromatographic separation?

Flash column chromatography using SiO₂ with heptane:isopropyl acetate gradients (20:1 to 5:1) is standard. TLC (Rf values 0.27–0.58) monitors progress, with polarity adjusted via solvent ratios .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction yields and enantioselectivity?

Substituents on the allylic acetate (e.g., phenyl, benzyloxy) impact steric bulk and electronic density, altering reaction kinetics. For example:

- Bulky groups (e.g., 5-phenylpentenyl) yield 91% due to enhanced catalyst-substrate interactions .

- Electron-withdrawing groups (e.g., methylthio) reduce yields to 76% by slowing oxidative addition . Computational modeling (DFT) is recommended to quantify these effects.

Q. How can contradictory data on reaction yields (e.g., 57% vs. 91%) be systematically resolved?

- Catalyst loading : Optimize iridium catalyst (5–10 mol%) and ligand ratios.

- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. THF) for improved solubility .

- Temperature gradients : Evaluate 40–60°C to balance kinetic vs. thermodynamic control.

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduced intermediates) .

Q. What strategies enhance the compound’s utility as a chiral building block in medicinal chemistry?

- Derivatization : React the hydroxymethyl group with electrophiles (e.g., acyl chlorides) to generate esters or carbamates .

- Cross-coupling : Employ Suzuki-Miyaura reactions on functionalized piperazine derivatives .

- Biological assays : Test for kinase or protease inhibition, leveraging the piperazine scaffold’s affinity for ATP-binding pockets .

Q. How can conflicting stereochemical assignments from NMR and SFC be reconciled?

- NOESY/ROESY NMR : Detect spatial proximity between the hydroxymethyl group and adjacent protons to confirm relative configuration .

- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are accessible .

- Correlate SFC retention times with known chiral standards .

Methodological Considerations

Q. What analytical workflows are recommended for batch-to-batch consistency in synthesis?

- QC protocols : Mandate NMR (purity >95%), HRMS (Δ <2 ppm), and SFC (ee >90%) for each batch .

- Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via HPLC .

Q. How to troubleshoot low enantiomeric excess (ee) in scaled-up reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.